DACN(Tos2)
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Overview
Description
1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as N,N’-Bis (p-toluenesulfonyl)-4,8-diazacyclononyne, is a chemical compound with the molecular formula C21H24N2O4S2 . It has a molecular weight of 432.6 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:CC1=CC=C (C=C1)S (=O) (=O)N2CCCN (CC#CC2)S (=O) (=O)C3=CC=C (C=C3)C
. This represents the arrangement of atoms and their connectivity. Physical and Chemical Properties Analysis
The exact mass of this compound is 432.11774960 and its topological polar surface area is 91.5Ų . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Cycloaddition Reactions
One fundamental area of application involves cycloaddition reactions. For example, the study by Reinecke et al. (1988) demonstrated how 3,4-Didehydropyridine reacts with cyclopentadiene to give a [4+2]-cycloaddition product, rather than the [2+2]-adduct previously proposed in literature. This type of reaction is crucial in synthetic chemistry for creating complex cyclic structures, potentially offering insights into the synthesis routes involving 1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine (Reinecke, M., Brown, E., Capehart, B., Minter, D., & Freeman, R. K., 1988).
Antitumor and Cytotoxic Activities
Compounds derived from diazonium salts show promising antitumor, cytotoxic, and antioxidant activities. Metwally et al. (2012) synthesized pyrazolotriazines attached to an antipyrine moiety, which exhibited potent in vitro anticancer activity against multiple cell lines. This suggests that structurally complex diazonium derivatives, like the one , could have potential applications in developing new anticancer agents (Metwally, M., Gouda, M., Harmal, A. N., & Khalil, A., 2012).
Antiviral Activity
The synthesis of heterocyclic compounds from diazonium salts and their evaluation for antiviral activities represent another area of application. For instance, Attaby et al. (2006) reported on compounds showing anti-HSV1 and anti-HAV-MBB activities. This suggests potential for compounds like 1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine in the development of antiviral agents (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006).
Reactive Enols in Synthesis
Wood et al. (1999) explored the application of reactive enols in synthesis, focusing on the construction of the welwitindolinone carbon skeleton. This research highlights the utility of complex diazonium derivatives in synthesizing biologically important natural products, indicating possible applications for the compound of interest in natural product synthesis and drug development (Wood, J., Holubec, A. A., Stoltz, B., Weiss, M., Dixon, J., Doan, B., Shamji, M., & Chen, J. M., 1999).
Future Directions
Mechanism of Action
Target of Action
1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as DACN(Tos2), is a click chemistry reagent containing a cycloalkynes group . The primary target of DACN(Tos2) is the alkyne moiety within the ring, which has a unique bent structure and high reactivity toward cycloaddition reactions .
Mode of Action
DACN(Tos2) operates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . The unique bent structure of the alkyne moiety within the ring allows DACN(Tos2) to have high reactivity toward cycloaddition reactions .
Biochemical Pathways
The biochemical pathway that DACN(Tos2) affects is the cycloaddition reaction. This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Result of Action
The result of DACN(Tos2)'s action is the formation of molecular conjugates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . This process allows for the rapid and reliable creation of complex molecules, making DACN(Tos2) a valuable tool in molecular research .
Properties
IUPAC Name |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCQOLBSDDIBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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